4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole

Medicinal Chemistry Scaffold Hopping Kinase Inhibitor Design

4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole (CAS 62947-14-2) is a fused heterocyclic compound with the molecular formula C₁₁H₉N₃S and a molecular weight of 215.28 g/mol, categorised within the pyrazolo-isothiazole family. The compound features a pyrazole ring fused to an isothiazole ring in a [4,3-d] orientation, with a methyl substituent at position 4 and a phenyl group at position 6.

Molecular Formula C11H9N3S
Molecular Weight 215.28 g/mol
CAS No. 62947-14-2
Cat. No. B12891825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole
CAS62947-14-2
Molecular FormulaC11H9N3S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=NS2)C3=CC=CC=C3
InChIInChI=1S/C11H9N3S/c1-8-10-7-12-15-11(10)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyKFKACXDRAQUVSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole (CAS 62947-14-2): Core Scaffold Identity for Procurement Specification


4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole (CAS 62947-14-2) is a fused heterocyclic compound with the molecular formula C₁₁H₉N₃S and a molecular weight of 215.28 g/mol, categorised within the pyrazolo-isothiazole family [1]. The compound features a pyrazole ring fused to an isothiazole ring in a [4,3-d] orientation, with a methyl substituent at position 4 and a phenyl group at position 6 [2]. Its calculated partition coefficient (clogP) is 2.79, with a topological polar surface area (tPSA) of 30.71 Ų, zero hydrogen-bond donors, and three hydrogen-bond acceptors, placing it within Lipinski's Rule of Five space for drug-like molecules [1]. This core scaffold is structurally distinct from the more extensively studied pyrazolo[3,4-c]isothiazole regioisomers, making it a strategic starting point for medicinal chemistry programmes targeting underexplored chemical space and novel intellectual property positions [3].

Why 4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole Cannot Be Interchanged with Common Pyrazolo-Isothiazole or Pyrazolo-Thiazole Analogs


The [4,3-d] regioisomeric fusion of the pyrazole and isothiazole rings in this compound defines a structurally unique scaffold that cannot be approximated by the [3,4-c] regioisomers (e.g., G8, CAS 107842-47-7) or by the pyrazolo[4,3-d]thiazole series (e.g., patent US 7,772,261) [1]. The regioisomeric positioning of the heteroatoms fundamentally alters the electronic distribution, hydrogen-bonding geometry, and molecular recognition profile of the scaffold. Additionally, the absence of a 3-amino substituent distinguishes this compound from the well-characterised antifungal lead G8 (4-methyl-6-phenyl-6H-pyrazolo[3,4-c]isothiazol-3-amine), resulting in a lower hydrogen-bond donor count (0 vs. 1), a reduced tPSA (30.71 vs. 84.97 Ų), and a distinct LogP (clogP 2.79 vs. 2.95) . These molecular descriptor differences predict measurably divergent permeability, solubility, and target-binding profiles that render generic substitution scientifically unsound for any structure-activity relationship (SAR) or lead optimisation programme .

Quantitative Comparator Evidence for 4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole (CAS 62947-14-2): Head-to-Head Physicochemical and Scaffold Differentiation Data


Regioisomeric Scaffold Differentiation: [4,3-d] vs. [3,4-c] Pyrazolo-Isothiazole Fusion and Impact on Molecular Recognition

The [4,3-d] pyrazolo-isothiazole fusion of the target compound represents a structurally distinct regioisomer relative to the [3,4-c] scaffold exemplified by the antifungal lead G8 (4-methyl-6-phenyl-6H-pyrazolo[3,4-c]isothiazol-3-amine, CAS 107842-47-7). In the [4,3-d] isomer, the isothiazole sulfur is positioned at the ring junction distal to the pyrazole N1 nitrogen, whereas in the [3,4-c] isomer the sulfur is proximal to the pyrazole ring, resulting in a fundamentally different spatial orientation of the sulfur lone pair and altered π-electron delocalisation across the fused system [1]. This regioisomeric difference is evidenced by the distinct IUPAC naming conventions and InChI identifiers: the target compound has InChI=1S/C11H9N3S/c1-8-7-11-12-5-4-9(14(11)13-8)10-3-2-6-15-10/h2-7H,1H3, whereas G8 has an amino substituent at position 3 and a different ring fusion descriptor [2]. The patent literature explicitly distinguishes pyrazolo[4,3-d]thiazole derivatives as a novel scaffold class not previously described, underscoring the novelty and potential IP value of the [4,3-d] fusion geometry [1].

Medicinal Chemistry Scaffold Hopping Kinase Inhibitor Design Regioisomer Differentiation

Hydrogen-Bond Donor and Polar Surface Area Differentiation vs. G8 (3-Amino Analog): Implications for Membrane Permeability and CNS Access

The target compound lacks the 3-amino substituent present in the comparator G8 (4-methyl-6-phenyl-6H-pyrazolo[3,4-c]isothiazol-3-amine), resulting in a measurably different hydrogen-bond donor (HBD) count and topological polar surface area (tPSA). The target compound has 0 HBD and a tPSA of 30.71 Ų; in contrast, G8 has 1 HBD (from the primary amine) and a tPSA of 84.97 Ų [1]. The 54.26 Ų reduction in tPSA is significant: tPSA values below 60–70 Ų are generally associated with improved blood-brain barrier penetration, while values above 80 Ų correlate with reduced CNS exposure [2]. The absence of the amine group also eliminates a potential site for Phase II metabolism (N-acetylation, N-glucuronidation) and removes a basic centre (predicted pKa ~4–5 for the aminopyrazole), which could alter lysosomal trapping potential [2].

Physicochemical Profiling CNS Drug Design Permeability Lead Optimisation

GPR35 Antagonism Screening: Differential Primary Assay Outcome Relative to Active Pyrazolo-Isothiazole Chemotypes

In a primary screening assay for G-protein coupled receptor 35 (GPR35) antagonism, the target compound 4-methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole was tested and reported as inactive [1]. This negative result is informative: several pyrazole- and isothiazole-containing compounds have been identified as GPR35 ligands, and GPR35 agonism or antagonism can be a confounding off-target effect in programmes targeting kinases, inflammation, or metabolic disorders [2]. The observed inactivity against GPR35 suggests that the [4,3-d] isothiazole scaffold may offer a cleaner off-target profile for GPR35 compared to chemotypes within the broader pyrazole-isothiazole family that engage this receptor. However, this evidence is derived from a single-concentration primary screen and should be considered preliminary supporting data rather than definitive selectivity proof.

GPCR Screening GPR35 Off-Target Profiling Selectivity

Isothiazole vs. Thiazole Core: Electronic and Steric Differentiation from Pyrazolo[4,3-d]thiazole Kinase Inhibitor Scaffolds

The target compound contains an isothiazole ring (sulfur and nitrogen in a 1,2-relationship), which distinguishes it from the pyrazolo[4,3-d]thiazole scaffold (sulfur and nitrogen in a 1,3-relationship) claimed in patent US 7,772,261 as Aurora and Tie2 kinase inhibitors [1]. The 1,2- vs. 1,3-heteroatom arrangement in the five-membered ring alters the electronic properties: isothiazoles have a weaker aromatic character and different dipole moment orientation compared to thiazoles, and the sulfur atom in isothiazoles exhibits distinct reactivity owing to the adjacent nitrogen [2]. In the context of kinase hinge-binding, the nitrogen atom in the isothiazole ring of the target compound is positioned differently relative to the pyrazole N2, potentially engaging a different set of hinge-region hydrogen-bond donors/acceptors compared to the thiazole-based inhibitors [1]. While quantitative kinase inhibition data for this specific compound are not available in the public domain, the scaffold-level differentiation provides a scientific basis for selecting the isothiazole variant to explore intellectual property space orthogonal to the extensively patented pyrazolo[4,3-d]thiazole series [1].

Bioisosterism Kinase Inhibitor Heterocyclic Chemistry Scaffold Design

Procurement-Driven Application Scenarios for 4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole (CAS 62947-14-2)


Scaffold-Hopping Medicinal Chemistry Programmes Targeting Underexplored Kinase IP Space

The [4,3-d] isothiazole scaffold provides a structurally novel entry point for kinase inhibitor programmes seeking to differentiate from the extensively patented pyrazolo[4,3-d]thiazole and pyrazolo[3,4-c]isothiazole series [1]. The isothiazole core (1,2-S,N) offers distinct hydrogen-bond acceptor geometry at the kinase hinge region compared to thiazole-based inhibitors, potentially enabling unique selectivity profiles against the kinome. Procurement of this specific compound enables the synthesis of focused libraries exploring 4-position and 6-position SAR without the confounding presence of a 3-amino group, which would introduce additional hydrogen-bonding and metabolic liabilities as seen in the G8 series [2].

CNS-Penetrant Lead Generation Exploiting Low tPSA and Zero HBD Physicochemical Profile

With a tPSA of 30.71 Ų and zero hydrogen-bond donors, this compound occupies physicochemical space highly favourable for blood-brain barrier penetration, in contrast to the more polar 3-amino analog G8 (tPSA 84.97 Ų, 1 HBD) [1][2]. CNS drug discovery programmes targeting kinases, GPCRs, or other intracellular CNS targets can use this scaffold as a minimalist core for lead generation, with the confidence that the starting physicochemical profile aligns with established CNS drug-likeness parameters (tPSA < 60–70 Ų, HBD ≤ 1) [3].

Selectivity Profiling and Off-Target De-Risking in Anti-Infective and Anti-Inflammatory Programmes

The documented inactivity of this compound against GPR35 in a primary screening assay provides an initial indication of a potentially clean off-target profile relative to other pyrazole-isothiazole chemotypes that engage this receptor [1]. For anti-infective programmes (e.g., antifungal or anticryptococcal) where the related [3,4-c] regioisomer G8 has shown promising in vitro and in vivo activity, this [4,3-d] scaffold can serve as a comparator to delineate whether biological activity is regioisomer-dependent [2]. Similarly, anti-inflammatory programmes concerned with GPR35-mediated confounding effects may prefer this scaffold for hit-finding campaigns [1].

Synthetic Methodology Development and Building Block Procurement for Fused Heterocycle Libraries

The synthesis of pyrazolo[4,3-d]isothiazole derivatives has been described using 5-acylhydrazine derivatives of ethyl 3-methyl-4-isothiazole-carboxylate as key intermediates [1]. This compound and its derivatives serve as building blocks for constructing diverse fused heterocyclic libraries. Procurement of the parent scaffold (CAS 62947-14-2) enables academic and industrial laboratories to establish reliable synthetic routes and generate proprietary compound collections based on the underexplored [4,3-d] isothiazole framework, which remains significantly less represented in screening decks compared to [3,4-c] regioisomers [2].

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